molecular formula C11H19NO2S B13324833 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid

Katalognummer: B13324833
Molekulargewicht: 229.34 g/mol
InChI-Schlüssel: QCLMESAWWIQINE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is a complex organic compound that features a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid typically involves multiple steps, starting with the formation of the tetrahydro-2H-thiopyran ring. This can be achieved through the hydrogenation of 2H-thiopyran in the presence of a suitable catalyst . The cyclopropyl group is then introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the coupling of the cyclopropyl-substituted tetrahydro-2H-thiopyran with an amino acid derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid exerts its effects depends on its interaction with molecular targets. The cyclopropyl and thiopyran moieties can interact with specific enzymes or receptors, potentially inhibiting or activating their functions. The amino acid component may facilitate binding to proteins or other biomolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to its combination of a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Eigenschaften

Molekularformel

C11H19NO2S

Molekulargewicht

229.34 g/mol

IUPAC-Name

3-[cyclopropyl(thian-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H19NO2S/c13-11(14)3-6-12(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2,(H,13,14)

InChI-Schlüssel

QCLMESAWWIQINE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N(CCC(=O)O)C2CCSCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.